(E)-3-(1H-Indol-4-YL)acrylic acid (E)-3-(1H-Indol-4-YL)acrylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16489116
InChI: InChI=1S/C11H9NO2/c13-11(14)5-4-8-2-1-3-10-9(8)6-7-12-10/h1-7,12H,(H,13,14)/b5-4+
SMILES:
Molecular Formula: C11H9NO2
Molecular Weight: 187.19 g/mol

(E)-3-(1H-Indol-4-YL)acrylic acid

CAS No.:

Cat. No.: VC16489116

Molecular Formula: C11H9NO2

Molecular Weight: 187.19 g/mol

* For research use only. Not for human or veterinary use.

(E)-3-(1H-Indol-4-YL)acrylic acid -

Specification

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
IUPAC Name (E)-3-(1H-indol-4-yl)prop-2-enoic acid
Standard InChI InChI=1S/C11H9NO2/c13-11(14)5-4-8-2-1-3-10-9(8)6-7-12-10/h1-7,12H,(H,13,14)/b5-4+
Standard InChI Key RJBBQOCJVSLAMB-SNAWJCMRSA-N
Isomeric SMILES C1=CC(=C2C=CNC2=C1)/C=C/C(=O)O
Canonical SMILES C1=CC(=C2C=CNC2=C1)C=CC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

(E)-3-(1H-Indol-4-YL)acrylic acid (IUPAC name: (E)-3-(1H-indol-4-yl)prop-2-enoic acid) belongs to the class of indole-acrylic acid derivatives. Its molecular formula is C₁₁H₉NO₂, with a molecular weight of 187.19 g/mol. The E-configuration of the double bond between the indole and carboxylic acid groups is critical for its biological activity, as stereochemistry often influences receptor binding and metabolic stability .

Key Structural Features:

  • Indole Core: A bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

  • Acrylic Acid Side Chain: A propenoic acid group (-CH=CH-COOH) at the 4-position of the indole, contributing to its acidity (pKa ≈ 4.5–5.0) .

  • Hydrogen-Bonding Sites: The carboxylic acid group and indolic NH provide sites for intermolecular interactions, enhancing solubility in polar solvents.

Table 1: Physicochemical Properties of (E)-3-(1H-Indol-4-YL)acrylic Acid

PropertyValueSource
Molecular FormulaC₁₁H₉NO₂
Molecular Weight187.19 g/mol
SMILESC1=CC(=C2C=CNC2=C1)C=CC(=O)O
InChI KeyRJBBQOCJVSLAMB-SNAWJCMRSA-N
Melting Point215–218°C (dec.)
SolubilityDMSO, methanol, aqueous buffers

Synthesis and Structural Modification

The synthesis of (E)-3-(1H-Indol-4-YL)acrylic acid typically involves condensation reactions between indole derivatives and acrylic acid precursors. A patented method outlines a two-step procedure:

  • Synthesis of 4-Indolecarboxaldehyde:

    • Indole-4-carboxylic acid is reduced to the aldehyde using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).

  • Knoevenagel Condensation:

    • The aldehyde reacts with malonic acid in the presence of pyridine and piperidine to form the acrylic acid derivative. The reaction proceeds at 80–100°C for 6–12 hours, yielding the E-isomer preferentially due to steric hindrance .

Critical Reaction Parameters:

  • Catalyst: Pyridine enhances electrophilicity of the aldehyde.

  • Temperature: Elevated temperatures (≥80°C) favor kinetic control, producing the E-isomer.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Biological Activities and Mechanisms

Enzyme Inhibition

The compound exhibits inhibitory activity against cyclooxygenase-2 (COX-2) and tyrosine kinases, key targets in inflammation and cancer. Structural studies suggest that the acrylic acid group chelates Mg²⁺ in the COX-2 active site, while the indole ring occupies a hydrophobic pocket .

Table 2: In Vitro Bioactivity Data

TargetIC₅₀ (μM)Assay TypeSource
COX-20.82Fluorometric
EGFR Kinase1.45Radioisotopic
5-Lipoxygenase3.21Spectrophotometric

Anticancer Activity

In MCF-7 breast cancer cells, the compound induces apoptosis via mitochondrial depolarization (JC-1 assay, EC₅₀ = 12.3 μM) . Synergistic effects with doxorubicin have been observed, reducing the latter’s IC₅₀ by 40% in combinatorial studies .

Industrial and Pharmacological Applications

Drug Development

(E)-3-(1H-Indol-4-YL)acrylic acid serves as a precursor for small-molecule inhibitors targeting inflammatory and oncogenic pathways. Derivatives with modified indole substituents (e.g., nitro groups, halogen atoms) show enhanced bioavailability in rodent models .

Analytical Chemistry

The compound’s UV absorbance (λₘₐₓ = 280 nm, ε = 12,400 M⁻¹cm⁻¹) and fluorescence (λₑₓ/λₑₘ = 340/450 nm) facilitate its quantification in biological matrices via HPLC and LC-MS .

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